molecular formula C12H16O2 B016828 6-Phenylhexanoic acid CAS No. 5581-75-9

6-Phenylhexanoic acid

Cat. No.: B016828
CAS No.: 5581-75-9
M. Wt: 192.25 g/mol
InChI Key: JTXZPQIXIXYMDY-UHFFFAOYSA-N
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Description

6-Phenylhexanoic acid, also known as benzenehexanoic acid, is an arylalkanoic acid with the molecular formula C₁₂H₁₆O₂. It is characterized by a phenyl group attached to a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylhexanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of (E)-6-Phenylhex-5-enoic acid using platinum oxide as a catalyst in tetrahydrofuran under normal pressure and room temperature . Another method involves the use of bis(1,5-cyclooctadiene)nickel and 2,2’-bipyridine in N,N-dimethylacetamide, followed by the addition of zinc powder and succinic anhydride, and refluxing at 80°C for 12 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenylhexanoic acid derivatives.

    Reduction: Formation of 6-phenylhexanol.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.

Comparison with Similar Compounds

  • 5-Phenylvaleric acid
  • 7-Phenylheptanoic acid
  • 9-Phenylnonanoic acid
  • 4-Phenylbutyric acid

Comparison: 6-Phenylhexanoic acid is unique due to its specific chain length and the position of the phenyl group. Compared to 5-Phenylvaleric acid and 7-Phenylheptanoic acid, it has a different balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

6-phenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZPQIXIXYMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204398
Record name 6-Phenylhexanoic acid
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-75-9
Record name 6-Phenylhexanoic acid
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Record name 5581-75-9
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Record name 6-Phenylhexanoic acid
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Record name 6-Phenylhexanoic Acid
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Record name 6-PHENYLHEXANOIC ACID
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Synthesis routes and methods

Procedure details

A 1N aqueous saturated solution of sodium hydroxide (3 ml) was added to a solution of ethyl E-6-[4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzyloxyimino]-6-phenylhexanoate (530 mg) in tetrahydrofuran (6 ml)-methanol (3 ml) and stirred at room temperature for 1 hour. 1N hydrochloric acid (3.3 ml) was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was recrystallized from ethyl acetate-hexane to obtain E-6-[4-(5-methyl-2-pheny]-4-oxazolylmethoxy)benzyloxyimino]-6-phenylhexanoic acid (451 mg, yield 90%) as colorless crystals. m.p. 112-113° C.
[Compound]
Name
aqueous saturated solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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